molecular formula C10H8BrNO2 B3045924 Methyl 6-bromoindolizine-2-carboxylate CAS No. 1162262-40-9

Methyl 6-bromoindolizine-2-carboxylate

Cat. No.: B3045924
CAS No.: 1162262-40-9
M. Wt: 254.08
InChI Key: LYYYHGGXOLUMEM-UHFFFAOYSA-N
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Description

Methyl 6-bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C10H8BrNO2. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate group at the 2nd position of the indolizine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoindolizine-2-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method is the reaction of indolizine with bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position. The resulting brominated indolizine is then subjected to esterification using methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoindolizine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-aminoindolizine-2-carboxylate or 6-thioindolizine-2-carboxylate.

    Oxidation: Formation of 6-bromoindolizine-2-carboxylic acid.

    Reduction: Formation of 6-bromoindolizine-2-methanol.

Scientific Research Applications

Methyl 6-bromoindolizine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-bromoindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminoindolizine-2-carboxylate
  • Methyl 6-thioindolizine-2-carboxylate
  • Ethyl 6-bromoindolizine-2-carboxylate

Uniqueness

Methyl 6-bromoindolizine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the development of new drugs and materials .

Properties

IUPAC Name

methyl 6-bromoindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-9-3-2-8(11)6-12(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYYHGGXOLUMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680274
Record name Methyl 6-bromoindolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162262-40-9
Record name 2-Indolizinecarboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162262-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromoindolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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